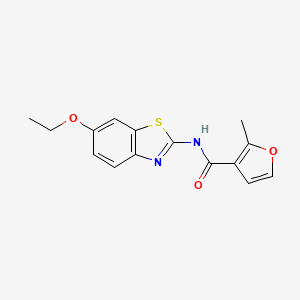![molecular formula C17H26N2O3 B5881643 N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
MTEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including autism spectrum disorders, fragile X syndrome, Parkinson’s disease, and drug addiction. It has also been shown to have potential in the treatment of anxiety and depression.
Mechanism of Action
MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this receptor, MTEP can modulate the release of glutamate and other neurotransmitters, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the reduction of oxidative stress. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Advantages and Limitations for Lab Experiments
MTEP is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. It has been used extensively in animal models to investigate the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists. However, it is important to note that MTEP has limitations in terms of its selectivity and specificity, and caution should be exercised when interpreting the results of experiments using this compound.
Future Directions
There are many potential future directions for research on MTEP and related compounds. These include the development of more selective and specific N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various neurological and psychiatric disorders, and the development of new therapeutic applications for these compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and related compounds, and to determine the optimal dosing and administration strategies for these compounds in clinical settings.
Conclusion:
In conclusion, MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor that has potential therapeutic applications in various neurological and psychiatric disorders. It has a range of biochemical and physiological effects, and is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. However, caution should be exercised when interpreting the results of experiments using this compound, and further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesis Methods
MTEP can be synthesized using a multi-step process that involves the reaction of 2,3,5-trimethylphenol with 2-chloroacetyl chloride to form 2-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to form N-(2-(4-morpholinyl)ethyl)-2-(2,3,5-trimethylphenoxy)acetamide, which is then further purified to obtain MTEP.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-10-14(2)15(3)16(11-13)22-12-17(20)18-4-5-19-6-8-21-9-7-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURVJMZYORIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)